5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
Overview
Description
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in various fields of scientific research. This compound features a pyridine ring substituted with a fluorophenyl group and a trifluoromethyl group, making it a valuable molecule in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as copper or silver salts, under specific reaction conditions . The fluorophenyl group is usually introduced via a cross-coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions for the introduction of the trifluoromethyl and fluorophenyl groups. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine
- 5-(2-Bromophenyl)-3-(trifluoromethyl)pyridin-2-amine
- 5-(2-Methylphenyl)-3-(trifluoromethyl)pyridin-2-amine
Uniqueness
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the fluorine atom in the phenyl ring, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Biological Activity
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound characterized by the presence of fluorine and trifluoromethyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C11H8F4N2
- Molecular Weight : 246.19 g/mol
- CAS Number : 1214333-77-3
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. Additionally, the fluorine substituents may influence binding affinity through electronic effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed an inhibition rate of 65% against Escherichia coli at a concentration of 250 µM after 72 hours .
Compound | Target Organism | Inhibition Rate (%) | Concentration (µM) | Duration (h) |
---|---|---|---|---|
Compound A | E. coli | 65 | 250 | 72 |
Compound B | Staphylococcus aureus | 67 | 250 | 72 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. One study reported an IC50 value of 40.54 µg/mL for A549 lung cancer cells, indicating notable cytotoxicity . The presence of specific substituents on the phenyl ring appears to enhance these activities.
Neuroprotective Effects
Compounds containing trifluoromethyl groups have been associated with neuroprotective effects, particularly in models of neurodegenerative diseases. Studies suggest that these compounds can inhibit acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in the brain .
Case Studies
- Inhibition of Acetylcholinesterase : A study evaluated the AChE inhibitory activity of several pyridine derivatives, including those with trifluoromethyl groups. The results indicated that these compounds significantly reduced AChE activity, suggesting potential applications in treating Alzheimer's disease .
- Antiviral Activity : Research has shown that similar compounds exhibit antiviral properties against Zika virus and Dengue virus, with effective concentrations reported as low as 1.4 µM . This highlights the versatility of trifluoromethyl-containing compounds in therapeutic applications.
Properties
IUPAC Name |
5-(2-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-10-4-2-1-3-8(10)7-5-9(12(14,15)16)11(17)18-6-7/h1-6H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMCCSIYCDFEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.